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Compound of Interest

Compound Name: Tetrahydrohomofolic acid

Cat. No.: B1681283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tetrahydrohomofolic
acid (THHFA) in cell culture assays. THHFA is a potent antagonist of folic acid metabolism,

offering a valuable tool for studying cellular pathways dependent on one-carbon metabolism,

particularly in the context of cancer research and drug development.

Introduction to Tetrahydrohomofolic Acid (THHFA)
Tetrahydrohomofolic acid is a structural analog of Tetrahydrofolic acid (THFA), the active

form of folate. It differs from THFA by the presence of an additional methylene group in its

structure. This modification allows THHFA to act as an inhibitor of key enzymes involved in

one-carbon metabolism. Specifically, THHFA and its polyglutamated derivatives are known to

be potent inhibitors of glycinamide ribonucleotide (GAR) formyltransferase, a critical enzyme in

the de novo purine biosynthesis pathway.[1] By blocking this step, THHFA effectively halts the

production of purines, which are essential for DNA and RNA synthesis, thereby leading to the

inhibition of cell proliferation, particularly in rapidly dividing cancer cells.[1]

Mechanism of Action
The primary mechanism of action of THHFA is the competitive inhibition of GAR

formyltransferase. This enzyme catalyzes the transfer of a formyl group from 10-formyl-THFA to

glycinamide ribonucleotide (GAR), a key step in the formation of the purine ring. By binding to

the enzyme, THHFA prevents the natural substrate from accessing the active site, thus
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disrupting the purine synthesis pathway. The cytotoxic effects of THHFA can be reversed by

supplementing the cell culture medium with purines such as hypoxanthine or inosine, but not

by thymidine, confirming that its primary target is purine biosynthesis.[1]

Applications in Cell Culture
Studying Purine Metabolism: THHFA serves as a specific tool to investigate the cellular

consequences of impaired de novo purine synthesis.

Anticancer Drug Screening: The growth inhibitory properties of THHFA make it a reference

compound in screens for novel anticancer agents targeting folate metabolism or purine

synthesis.

Validating Drug Targets: Researchers can use THHFA to validate GAR formyltransferase as

a therapeutic target in various cancer cell lines.

Rescue Experiments: THHFA is ideal for use in rescue experiments with purine pathway

intermediates to dissect the metabolic vulnerabilities of cancer cells.

Data Presentation
The following table summarizes the inhibitory concentrations of Tetrahydrohomofolic acid
and its derivatives on cancer cell lines and related enzymes.
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Compound
Cell Line /
Enzyme
Source

Assay Type
IC50 Value
(µM)

Reference

Homofolic acid

(HPteGlu)

Manca (Human

Lymphoma)

Cell Growth

Inhibition
6 [1]

(6R,S)-5-methyl-

Tetrahydrohomof

olic acid

Manca (Human

Lymphoma)

Cell Growth

Inhibition
8 [1]

(6R,S)-

Tetrahydrohomof

olate

polyglutamates

Manca (Human

Lymphoma)

extracts

GARFT Enzyme

Inhibition
0.3 - 1.3 [1]

(6R,S)-

Tetrahydrohomof

olate

polyglutamates

L1210 (Murine

Leukemia)

extracts

GARFT Enzyme

Inhibition
0.3 - 1.3 [1]

Experimental Protocols
Protocol 1: Cell Viability Assay using MTT to Determine
the IC50 of Tetrahydrohomofolic Acid
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the half-maximal inhibitory concentration (IC50) of THHFA on

cancer cell lines.

Materials:

Cancer cell line of interest (e.g., L1210, Manca)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Tetrahydrohomofolic acid (THHFA) stock solution (dissolved in a suitable solvent, e.g.,

DMSO, and sterile-filtered)
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96-well flat-bottom cell culture plates

MTT solution (5 mg/mL in PBS, sterile-filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment and recovery.

Compound Treatment:

Prepare a serial dilution of THHFA in complete culture medium. A suggested starting range

is 0.1 µM to 100 µM.

Include a vehicle control (medium with the same concentration of the solvent used to

dissolve THHFA).

Carefully remove the medium from the wells and add 100 µL of the THHFA dilutions or

control medium to the respective wells.

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Assay:
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After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the log of the THHFA concentration and

determine the IC50 value using appropriate software.

Protocol 2: Inosine Rescue Experiment to Confirm
Mechanism of Action
This protocol is designed to confirm that the cytotoxic effect of THHFA is due to the inhibition of

purine synthesis.

Materials:

Same materials as in Protocol 1

Inosine stock solution (dissolved in sterile water or PBS)

Procedure:

Cell Seeding and Treatment:

Follow steps 1 and 2 of Protocol 1.
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Prepare an additional set of wells that will be treated with a fixed, inhibitory concentration

of THHFA (e.g., a concentration around the IC75 or IC90 value determined from Protocol

1).

To these wells, add inosine at a final concentration of approximately 100 µM along with the

THHFA.

MTT Assay and Data Analysis:

After the 48-72 hour incubation, perform the MTT assay as described in Protocol 1.

Compare the cell viability in the wells treated with THHFA alone to the wells treated with

THHFA and inosine. A significant increase in cell viability in the presence of inosine

indicates that the cytotoxic effect of THHFA is due to the inhibition of purine synthesis.

Mandatory Visualizations
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Caption: Mechanism of action of Tetrahydrohomofolic acid (THHFA).
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Caption: Workflow for determining the IC50 of THHFA using an MTT assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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